molecular formula C16H13N5O B12610777 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile CAS No. 917759-19-4

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile

Cat. No.: B12610777
CAS No.: 917759-19-4
M. Wt: 291.31 g/mol
InChI Key: YJNGSVLMCRXOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile is a chemical compound that belongs to the class of pyrido[3,2-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile typically involves the reaction of appropriate pyrido[3,2-d]pyrimidine derivatives with benzonitrile under specific conditions. One common method includes the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The reaction conditions often involve heating the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of viral replication or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A structurally similar compound used in cancer treatment.

    Methotrexate: Another similar compound with antitumor activity.

Uniqueness

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile is unique due to its specific structural modifications, which may confer higher antiviral activity compared to its analogs . Additionally, its potential to inhibit multiple biological targets makes it a versatile compound for various therapeutic applications.

Properties

CAS No.

917759-19-4

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile

InChI

InChI=1S/C16H13N5O/c1-2-22-15-14-13(20-16(18)21-15)8-7-12(19-14)11-5-3-10(9-17)4-6-11/h3-8H,2H2,1H3,(H2,18,20,21)

InChI Key

YJNGSVLMCRXOCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.